Cas no 32304-29-3 (4-(Perfluorotolyl)acetic Acid)

4-(Perfluorotolyl)acetic Acid is a fluorinated organic compound featuring a perfluorinated toluene moiety linked to an acetic acid functional group. Its key advantages include high thermal and chemical stability due to the strong carbon-fluorine bonds, making it suitable for applications in harsh environments. The perfluorinated aromatic ring enhances lipophobicity and resistance to degradation, while the carboxylic acid group allows for further derivatization or coordination in synthetic chemistry. This compound is particularly valuable in pharmaceutical intermediates, agrochemical research, and materials science, where its unique electronic and steric properties can influence reactivity and performance. Its compatibility with fluorinated solvents and surfaces also expands its utility in specialized industrial processes.
4-(Perfluorotolyl)acetic Acid structure
4-(Perfluorotolyl)acetic Acid structure
Product Name:4-(Perfluorotolyl)acetic Acid
CAS No:32304-29-3
MF:C9H3F7O2
MW:276.10774731636
CID:323037
Update Time:2025-08-05

4-(Perfluorotolyl)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,2,3,5,6-tetrafluoro-4-(trifluoromethyl)-
    • (4-Perfluorotolyl)acetic acid
    • 4-(Perfluorotolyl)acetic acid
    • 4-trifluoromethyl-1H-pyrrole-2-carboxylic acid
    • 4-trifluoromethyl-2,3,5,6-tetrafluorophenyl acetic acid
    • 4-(Perfluorotolyl)acetic Acid
    • Inchi: 1S/C9H3F7O2/c10-5-2(1-3(17)18)6(11)8(13)4(7(5)12)9(14,15)16/h1H2,(H,17,18)
    • InChI Key: XFHNUTKYNIQKJU-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C(F)(F)F)C(=C(C=1CC(=O)O)F)F)F

Computed Properties

  • Exact Mass: 276.00200
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 37.30000
  • LogP: 2.88890

4-(Perfluorotolyl)acetic Acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-(Perfluorotolyl)acetic Acid Pricemore >>

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4-(Perfluorotolyl)acetic Acid Related Literature

Additional information on 4-(Perfluorotolyl)acetic Acid

Introduction to 4-(Perfluorotolyl)acetic Acid (CAS No. 32304-29-3) and Its Emerging Applications in Chemical and Pharmaceutical Research

4-(Perfluorotolyl)acetic acid, identified by the Chemical Abstracts Service registry number 32304-29-3, is a fluorinated aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry, materials science, and biotechnology. This compound, characterized by its perfluorinated tolyl group, exhibits unique physicochemical properties that make it a valuable intermediate in the synthesis of specialized molecules. The incorporation of perfluoroalkyl groups into organic structures is well-documented for enhancing lipophilicity, metabolic stability, and membrane permeability, which are critical factors in drug design and development.

The structural motif of 4-(Perfluorotolyl)acetic acid consists of a benzene ring substituted with a perfluoro group at the para position relative to a carboxylic acid moiety. This configuration imparts exceptional thermal stability and chemical inertness, making it suitable for applications in harsh environments or under extreme conditions. Furthermore, the presence of a fluorine atom at each carbon of the perfluoro chain contributes to its low reactivity with nucleophiles while simultaneously increasing its electron-withdrawing effect. Such properties are particularly advantageous in pharmaceutical applications where selectivity and resistance to degradation are paramount.

In recent years, 4-(Perfluorotolyl)acetic acid has been explored as a key building block in the synthesis of novel therapeutic agents. Its fluorinated aromatic core serves as an excellent scaffold for designing molecules with enhanced pharmacokinetic profiles. For instance, fluorinated analogs of existing drugs have demonstrated improved bioavailability and prolonged half-lives due to modifications in their hydrophobicity and interactions with biological targets. The carboxylic acid functionality further allows for diverse derivatization strategies, enabling the creation of esters, amides, or salts that can be tailored for specific biological activities.

One notable area where 4-(Perfluorotolyl)acetic acid has shown promise is in the development of fluorinated ligands for enzyme inhibition. Fluorine atoms are known to modulate electronic properties and steric hindrance at binding sites, which can lead to more potent and selective interactions with enzymes such as kinases or proteases. Recent studies have highlighted its utility in generating inhibitors with improved binding affinities and reduced off-target effects. The perfluoro group’s ability to stabilize transition states during catalytic processes has also been leveraged in designing catalysts for asymmetric synthesis, a critical aspect of modern drug manufacturing.

The material science applications of 4-(Perfluorotolyl)acetic acid are equally compelling. Its high lipophilicity and chemical stability make it an ideal candidate for use in liquid crystals, surfactants, and polymer additives. In particular, fluorinated aromatic compounds have been employed to enhance the performance of organic light-emitting diodes (OLEDs) due to their ability to improve charge transport properties while maintaining thermal stability. Additionally, derivatives of this compound have been investigated for their potential use in anti-fouling coatings and high-performance lubricants, where their resistance to chemical attack and low friction coefficients are highly beneficial.

The synthesis of 4-(Perfluorotolyl)acetic acid typically involves multi-step organic transformations starting from commercially available precursors such as p-toluidine or p-toluoyl chloride. Advanced synthetic methodologies, including cross-coupling reactions and metal-catalyzed fluorination processes, have been optimized to achieve high yields and purity levels required for pharmaceutical applications. The growing interest in green chemistry has also spurred research into sustainable synthetic routes that minimize waste generation and hazardous byproducts.

From a regulatory perspective, 4-(Perfluorotolyl)acetic acid (CAS No. 32304-29-3) is classified as a specialty chemical rather than a hazardous substance under current international guidelines. However, its handling requires adherence to standard laboratory protocols due to potential irritant properties upon direct contact with skin or eyes. Safety data sheets (SDS) provided by manufacturers detail recommended storage conditions, personal protective equipment (PPE), and emergency procedures to ensure safe usage.

The future prospects for 4-(Perfluorotolyl)acetic acid are vast, particularly as computational modeling tools become more sophisticated in predicting molecular interactions. Virtual screening approaches combined with experimental validation have accelerated the discovery of novel fluorinated compounds with therapeutic potential. Furthermore, advancements in fluorination chemistry continue to expand the toolbox available for medicinal chemists seeking to incorporate fluorine into drug candidates efficiently.

In conclusion,4-(Perfluorotolyl)acetic acid represents a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features offer advantages in drug design, material science, and industrial chemistry while maintaining compliance with safety regulations governing specialty chemicals. As research progresses,this molecule is poised to play an increasingly significant role in addressing complex challenges in medicine and technology.

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